molecular formula C22H27NO5 B13198376 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid

Cat. No.: B13198376
M. Wt: 385.5 g/mol
InChI Key: XZZLFARLTSYRMI-UHFFFAOYSA-N
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Description

This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 4-phenoxyphenyl group and two methyl substituents at the C2 position. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes . Such structural attributes make it valuable in peptide synthesis and drug discovery, particularly for modulating pharmacokinetic properties .

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-18(22(4,5)19(24)25)15-11-13-17(14-12-15)27-16-9-7-6-8-10-16/h6-14,18H,1-5H3,(H,23,26)(H,24,25)

InChI Key

XZZLFARLTSYRMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC2=CC=CC=C2)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyphenyl Intermediate: The initial step involves the synthesis of the 4-phenoxyphenyl moiety through a nucleophilic aromatic substitution reaction.

    Introduction of the Dimethyl Group:

    Boc Protection: The final step involves the protection of the amine group with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the amine functionality. Acidic hydrolysis with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane selectively removes the Boc group, yielding the free amine. For example:

Boc protected compoundTFA 1 1 v v 3 amino 2 2 dimethyl 3 4 phenoxyphenyl propanoic acid+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA 1 1 v v }}\text{3 amino 2 2 dimethyl 3 4 phenoxyphenyl propanoic acid}+\text{CO}_2+\text{tert butanol}

Conditions :

  • Reagent : TFA in dichloromethane (DCM) (1:1 v/v)

  • Temperature : 25°C

  • Time : 2–4 hours .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Amide Coupling

Activation with carbodiimides (e.g., DCC or EDC) enables peptide bond formation. For instance, coupling with benzylamine using DCC/HOBt yields the corresponding amide:

\text{Acid}+\text{Benzylamine}\xrightarrow{\text{DCC HOBt}}\text{N Benzyl 3 tert butoxy carbonyl amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanamide}

Reaction Parameters :

ReagentSolventTemperatureYield
DCC, HOBtDMF0°C → RT85%
EDC, HOBtTHF0°C → RT78%

Esterification

Treatment with methanol and catalytic sulfuric acid produces the methyl ester:

\text{Acid}+\text{MeOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 3 tert butoxy carbonyl amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoate}

Conditions :

  • Reagent : Methanol (excess), H₂SO₄ (0.1 eq.)

  • Temperature : Reflux (78°C)

  • Time : 6 hours .

Nucleophilic Substitution at the Phenoxy Group

The 4-phenoxyphenyl moiety participates in electrophilic aromatic substitution (EAS) reactions. Nitration using HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the phenoxy oxygen:

\text{Compound}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{3 tert butoxy carbonyl amino}-2,2-dimethyl-3-(4-(4-nitrophenoxy)phenyl)propanoicacid}

Reaction Outcomes :

  • Regioselectivity : >95% para-substitution

  • Yield : 72% .

Reductive Amination

After Boc deprotection, the free amine undergoes reductive amination with aldehydes or ketones. For example, reaction with formaldehyde and NaBH₃CN yields the N-methyl derivative:

Amine+HCHONaBH3CNN Methyl 3 amino 2 2 dimethyl 3 4 phenoxyphenyl propanoic acid\text{Amine}+\text{HCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{N Methyl 3 amino 2 2 dimethyl 3 4 phenoxyphenyl propanoic acid}

Conditions :

  • Solvent : Methanol

  • pH : 6–7 (buffered with AcOH)

  • Yield : 68% .

Stability Under Basic Conditions

The Boc group is susceptible to base-induced cleavage. Exposure to NaOH (1M) at elevated temperatures results in decomposition:

Boc protected compoundNaOH 1M 50 C3 amino 2 2 dimethyl 3 4 phenoxyphenyl propanoic acid+tert butanol\text{Boc protected compound}\xrightarrow{\text{NaOH 1M 50 C}}\text{3 amino 2 2 dimethyl 3 4 phenoxyphenyl propanoic acid}+\text{tert butanol}

Degradation Kinetics :

  • Half-life (t₁/₂) : 45 minutes at 50°C .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting or modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Key Structural and Functional Differences
Compound Name Substituent at C3 Position Molecular Weight (g/mol) Key Properties/Applications
3-{[(Tert-Butoxy)Carbonyl]Amino}-2,2-Dimethyl-3-(4-Phenoxyphenyl)Propanoic Acid 4-Phenoxyphenyl 414.47 (calc.) High lipophilicity; used in peptide coupling and as a building block for kinase inhibitors
(S)-3-((tert-Butoxycarbonyl)Amino)-3-(4-Methoxyphenyl)Propanoic Acid 4-Methoxyphenyl 321.38 Enhanced solubility due to methoxy group; applied in asymmetric synthesis
3-((4-Hydroxyphenyl)Amino)Propanoic Acid Derivatives 4-Hydroxyphenylamino ~250–300 (varies) Antioxidant and anticancer activities; modulates DPPH radicals (IC50: 10–50 μM)
2-[(tert-Butoxycarbonyl)Amino]-3-(4-Fluoro-1H-Indol-3-Yl)Propanoic Acid 4-Fluoroindole 322.33 Fluorine enhances metabolic stability; explored in CNS-targeting prodrugs
Key Observations:
  • Lipophilicity: The 4-phenoxyphenyl group in the target compound increases logP compared to methoxy or hydroxylated analogues, influencing membrane permeability .
  • Biological Activity: Hydroxyphenylamino derivatives (e.g., from ) exhibit antioxidant properties, whereas fluorine-containing analogues (e.g., ) prioritize metabolic stability .
  • Synthetic Utility: Boc-protected compounds with methoxy or phenoxy groups are pivotal in solid-phase peptide synthesis (SPPS), while dimethyl substituents reduce racemization risks .
Key Insights:
  • Deprotection Efficiency : Boc groups in these compounds are cleaved under acidic conditions (e.g., HCl/dioxane), but steric hindrance from dimethyl groups may necessitate extended reaction times .
  • Purification: Hydroxyphenyl derivatives often require preparative HPLC (e.g., ), whereas methoxy/phenoxy analogues are isolable via simple extraction .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and ADME Profiles
Compound Bioactivity Solubility (aq.) LogP
Target Compound Not reported (hypothetical: kinase inhibition based on structural analogs) Low (logP > 4) 4.2
3-((4-Hydroxyphenyl)Amino)Propanoic Acid Derivatives Anticancer (IC50: 5–20 μM), DPPH scavenging (IC50: 10–50 μM) Moderate (logP ~2.5) 2.5–3.0
3-(4-Hydroxyphenyl)Propanoic Acid Antidiabetic (PPARγ agonism) High (logP ~1.8) 1.8
Critical Analysis:
  • Antioxidant vs. Anticancer Activity: Hydroxyphenylamino derivatives () balance polar amino groups with aromatic systems, enabling dual bioactivity .
  • LogP Trade-offs : The target compound’s high logP limits aqueous solubility but improves blood-brain barrier penetration in drug design .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid is a synthetic compound notable for its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is crucial for its stability and reactivity in biological systems. The presence of the 4-phenoxyphenyl substituent contributes to its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃NO₄
Molecular Weight323.38 g/mol
CAS Number[Not specified]
Melting Point144-146 °C
Purity≥95%

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially impacting cytokine production and immune response.
  • Neuroprotective Properties : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on structurally related compounds demonstrated significant inhibition of tumor growth in xenograft models, attributed to their ability to interfere with cell signaling pathways involved in proliferation and survival .
    • In vitro assays revealed that the compound could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Effects :
    • Research highlighted the potential of the compound to reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a role in modulating immune responses .
    • The compound's ability to inhibit NF-κB signaling has been linked to its anti-inflammatory effects, providing a basis for further exploration in chronic inflammatory conditions .
  • Neuroprotective Effects :
    • Experimental models showed that the compound could attenuate neuronal damage induced by oxidative stress, with potential applications in neurodegenerative diseases such as Alzheimer's .
    • It was observed that the compound could enhance neuronal survival rates in models of excitotoxicity, indicating a protective mechanism against glutamate-induced toxicity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotes
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acidAnticancer; Anti-inflammatorySimilar structure; different substituent
1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acidNeuroprotective; AntioxidantContains a pyrrolidine ring
1-(trifluoroacetyl)pyrrolidine-2-carboxylic acidAntimicrobial; AnticancerKnown for unique reactivity

Q & A

Basic Questions

Q. What are the standard methods for introducing the tert-butoxycarbonyl (Boc) protecting group during the synthesis of this compound?

  • Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under basic conditions. For example, in a synthesis of a related Boc-protected amino acid, Et₃N was added to a suspension of the amine precursor, followed by Boc₂O at room temperature (RT), achieving a 95% yield without purification . Deprotection can be performed using LiOH in THF/water mixtures .

Q. How is the compound purified after synthesis, and what analytical techniques confirm its identity?

  • Methodological Answer :

  • Purification : Common methods include liquid-liquid extraction (e.g., partitioning between CH₂Cl₂ and water), followed by preparative HPLC for higher purity .
  • Characterization : ¹H NMR (300–500 MHz) and LC-MS are standard for confirming structure. For example, a Boc-protected intermediate showed characteristic peaks for tert-butyl groups at δ 1.4 ppm in ¹H NMR .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Avoid inhalation or skin contact due to potential health hazards (H315-H319: skin/eye irritation) .
  • Store in a dry, ventilated area away from ignition sources (P210, P403) .

Advanced Research Questions

Q. How can low yields in coupling reactions involving this compound be addressed?

  • Methodological Answer :

  • Optimization Strategies :

  • Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid groups .

  • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of coupling agent per equivalent of acid).

  • Example : A DCC-mediated coupling achieved 70–80% yield for a similar Boc-protected derivative after HPLC purification .

    Coupling Agent Solvent Catalyst Yield Reference
    DCCCH₂Cl₂DMAP70–80%
    EDC·HClDMFHOBt60–70%Not in evidence

Q. What strategies maintain enantiomeric purity during synthesis of chiral derivatives?

  • Methodological Answer :

  • Use enantiomerically pure starting materials (e.g., (S)- or (R)-amino acid precursors) .
  • Monitor stereochemistry via chiral HPLC or optical rotation (e.g., [α]D = -13.2° for a related compound in 3 N NaOH) .
  • Avoid racemization by controlling reaction pH and temperature (e.g., <40°C during Boc deprotection) .

Q. How do substituents on the phenyl ring influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -F, -CF₃) enhance metabolic stability but may reduce solubility. For example, a 4-fluorophenyl analog showed improved pharmacokinetics compared to unsubstituted derivatives .
  • Experimental Design : Synthesize analogs with varying substituents (e.g., 4-acetylphenyl, 3,4-dimethoxyphenyl) and assay for target binding or stability .

Q. How should discrepancies in reported spectral data (e.g., melting points, NMR shifts) be resolved?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting physical properties .
  • Polymorphism : Characterize crystalline forms via X-ray diffraction, as different polymorphs can alter melting points .
  • Storage Conditions : Degradation under humidity or light may explain inconsistencies; store at -20°C in inert atmospheres .

Data Contradiction Analysis

Q. Why do some protocols omit purification steps (e.g., column chromatography) while others require HPLC?

  • Analysis :

  • Crude Product Suitability : Intermediate compounds (e.g., Boc-protected acids) may proceed to downstream reactions without purification if impurities are unreactive .
  • Final Product Requirements : HPLC is essential for biologically active derivatives to ensure >95% purity and reproducibility .

Key Synthesis Workflow

1. Boc Protection:  
   - React amine precursor with Boc₂O in CH₂Cl₂/Et₃N (RT, 2 h) [[12]].  
2. Coupling:  
   - Activate acid with DCC/DMAP in CH₂Cl₂ (0°C to RT, 4–6 h) [[5]].  
3. Deprotection:  
   - Use LiOH in THF/H₂O (RT, 2 h) [[2]].  
4. Purification:  
   - Extract with EtOAc/H₂O, concentrate, and purify via HPLC [[2, 5]].  

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